(4-Thien-2-yltetrahydropyran-4-yl)methylamine
Overview
Description
“(4-Thien-2-yltetrahydropyran-4-yl)methylamine” is a chemical compound with the CAS Number: 906422-74-0 . It has a molecular weight of 198.31 . The InChI code for this compound is 1S/C10H16NOS/c11-8-10 (3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,13H,3-6,8,11H2 .
Molecular Structure Analysis
The molecular formula of “(4-Thien-2-yltetrahydropyran-4-yl)methylamine” is C10H15NOS . The InChI key is QWYKKFVYUAGBBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Thien-2-yltetrahydropyran-4-yl)methylamine” has a molecular weight of 198.31 . It should be stored at a temperature of 28 C .Scientific Research Applications
Pyrolysis Products Identification : The pyrolysis products of 1-(Thien-2-yl)-2-methylaminopropane, structurally similar to (4-Thien-2-yltetrahydropyran-4-yl)methylamine, were identified under conditions mimicking recreational drug use. This study is relevant for understanding the potential psychoactive or toxic properties of the pyrolysis products (Bouso et al., 2014).
Synthesis and Drug Discovery : An approach to synthesizing (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, which are promising building blocks for drug discovery, was described. This research could have implications for the synthesis and application of compounds like (4-Thien-2-yltetrahydropyran-4-yl)methylamine in medicinal chemistry (Ivonin et al., 2015).
Synthesis for CCR5 Antagonist : A synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, key to the CCR5 antagonist TAK-779, was developed. This could be relevant for similar compounds such as (4-Thien-2-yltetrahydropyran-4-yl)methylamine, in the development of other CCR5 antagonists (Hashimoto et al., 2002).
Synthesis and Antiproliferative Activity : The synthesis and antiproliferative activity of certain thiazole derivatives were investigated, which could have implications for the synthesis and potential application of (4-Thien-2-yltetrahydropyran-4-yl)methylamine in the context of antiproliferative agents (Yurttaş et al., 2022).
Synthesis of p-Aminobenzoic Acid Diamides : The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine was explored. This demonstrates the use of similar compounds in the synthesis of other chemical entities (Agekyan & Mkryan, 2015).
Safety And Hazards
“(4-Thien-2-yltetrahydropyran-4-yl)methylamine” is harmful if swallowed and causes severe skin burns and eye damage . If swallowed, one should rinse the mouth and not induce vomiting . If it comes in contact with the skin, one should immediately wash off with plenty of water for at least 15 minutes . If it comes in contact with the eyes, one should rinse cautiously with water for several minutes .
properties
IUPAC Name |
(4-thiophen-2-yloxan-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEBHUWSRFXHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640374 | |
Record name | 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Thien-2-yltetrahydropyran-4-yl)methylamine | |
CAS RN |
906422-74-0 | |
Record name | 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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